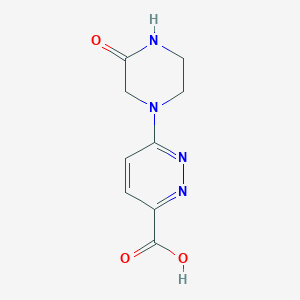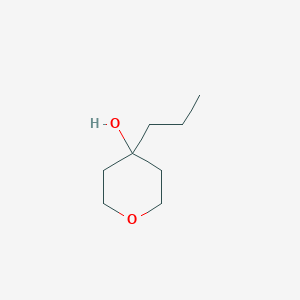![molecular formula C21H20N2O3 B1464187 Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate CAS No. 1211512-23-0](/img/structure/B1464187.png)
Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate
Descripción general
Descripción
Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate, also known as N-methyl-4-aminophenoxyacetanilide (NMA), is an organic compound used as an intermediate in the synthesis of some pharmaceuticals and other compounds. It is a white, crystalline solid with a melting point of 106-107°C. NMA has been used in a variety of scientific research applications, including the study of enzyme inhibition and protein-protein interactions. It has also been used as a reagent in the synthesis of several compounds.
Aplicaciones Científicas De Investigación
NMA has been used in a variety of scientific research applications, including the study of enzyme inhibition and protein-protein interactions. It has been used as a reagent in the synthesis of several compounds, such as N-methyl-4-chlorophenoxyacetanilide and N-methyl-4-nitrophenoxyacetanilide. NMA has also been used to study the effects of enzyme inhibition on the activity of certain enzymes, such as acetylcholinesterase, a key enzyme involved in the regulation of nerve impulses.
Mecanismo De Acción
NMA acts as an inhibitor of enzymes by binding to their active sites, preventing them from catalyzing their reactions. This binding is reversible and can be reversed by the addition of a competing substrate or inhibitor. NMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of nerve impulses.
Biochemical and Physiological Effects
NMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of nerve impulses. It has also been shown to have an inhibitory effect on the activity of other enzymes, such as phosphodiesterases, proteases, and lipases. In addition, NMA has been shown to have an inhibitory effect on the activity of certain proteins, such as tyrosine kinases, and to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMA has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. In addition, it is not toxic and has a relatively low molecular weight, making it easy to handle and store. However, there are some limitations to the use of NMA in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.
Direcciones Futuras
Future research on NMA could focus on the development of new synthesis methods, as well as the development of new applications for the compound. Additionally, further research could focus on the effects of NMA on other enzymes and proteins, as well as its effects on other biochemical and physiological processes. Additionally, further research could focus on the synthesis of new analogues of NMA, as well as the development of new derivatives of the compound. Finally, further research could focus on the development of new methods for the detection and quantification of NMA in biological samples.
Propiedades
IUPAC Name |
methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-21(24)20(14-2-6-16(22)7-3-14)15-4-10-18(11-5-15)26-19-12-8-17(23)9-13-19/h2-13,20H,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHKTDMRNGMZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N)C2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





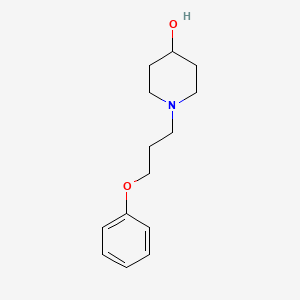
![[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1464109.png)
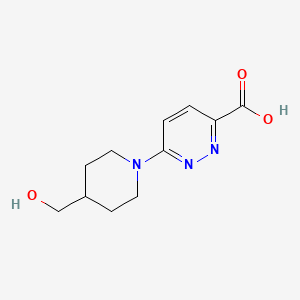
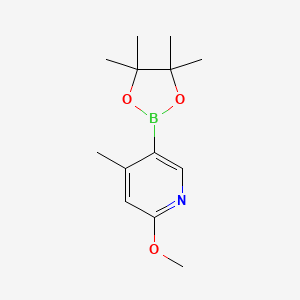
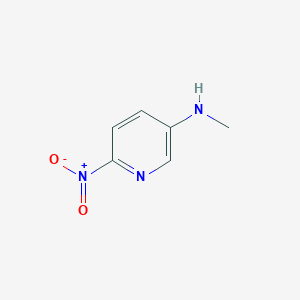
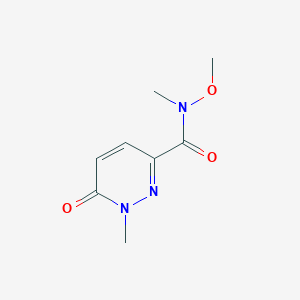

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)
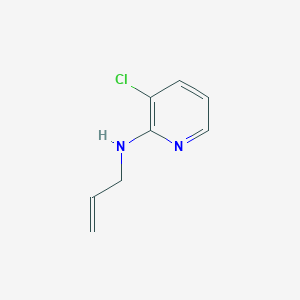
![N-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464124.png)
